molecular formula C15H15NO4S2 B3865761 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid CAS No. 5555-65-7

2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid

Cat. No.: B3865761
CAS No.: 5555-65-7
M. Wt: 337.4 g/mol
InChI Key: WSPZDJRNGPJNSL-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid is a complex organic compound featuring a thiazolidinone ring, a hydroxybenzylidene moiety, and a pentanoic acid chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-pentanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazolidinone ring.

Scientific Research Applications

2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid involves its interaction with various molecular targets and pathways. The hydroxybenzylidene moiety can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and hydroxybenzylidene-containing molecules. Examples are:

  • 2-(5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
  • 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Uniqueness

What sets 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxybenzylidene and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-2-4-11(14(19)20)16-13(18)12(22-15(16)21)8-9-5-3-6-10(17)7-9/h3,5-8,11,17H,2,4H2,1H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZDJRNGPJNSL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416943
Record name ST50147846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-65-7
Record name ST50147846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Reactant of Route 2
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Reactant of Route 3
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Reactant of Route 4
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Reactant of Route 5
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Reactant of Route 6
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.